1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol
Description
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol is a chlorinated aromatic compound featuring a 2,4-dichlorophenyl group attached to the first carbon of a butanol chain. The second carbon of the chain bears an ethylsulfonyl (-SO₂C₂H₅) substituent. Its molecular formula is C₁₂H₁₆Cl₂O₃S, with a calculated molar mass of 311.2 g/mol (derived from stoichiometric analysis). However, direct data on its specific uses or properties are absent in the provided evidence, necessitating comparisons with structurally related compounds.
Properties
Molecular Formula |
C12H16Cl2O3S |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-ethylsulfonylbutan-1-ol |
InChI |
InChI=1S/C12H16Cl2O3S/c1-3-11(18(16,17)4-2)12(15)9-6-5-8(13)7-10(9)14/h5-7,11-12,15H,3-4H2,1-2H3 |
InChI Key |
PQQKPQCWSDGECH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=C(C=C(C=C1)Cl)Cl)O)S(=O)(=O)CC |
Origin of Product |
United States |
Biological Activity
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C12H16Cl2O3S
- CAS Number : 102550171
- Molecular Weight : 303.23 g/mol
Biological Activity Overview
The biological activity of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol has been studied primarily in the context of its antimicrobial properties. The compound exhibits notable effects against various bacterial and fungal strains.
Antimicrobial Activity
Recent studies indicate that this compound has significant antimicrobial properties. It has been tested against a range of pathogens, with varying degrees of effectiveness:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Aspergillus fumigatus | High | |
| Scedosporium apiospermum | High | |
| Mycobacterium tuberculosis | Moderate | |
| Escherichia coli | Low |
The exact mechanism by which 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol exerts its biological effects is still under investigation. However, it is believed to interfere with the synthesis of essential cellular components in microbes, leading to cell death. The presence of the dichlorophenyl group is thought to enhance its lipophilicity, allowing for better membrane penetration.
Case Studies
-
Antifungal Efficacy :
A study conducted on various polyazole derivatives indicated that compounds similar to 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol showed significant antifungal activity against filamentous fungi. The study highlighted that the presence of multiple chlorine atoms increased antifungal potency significantly, suggesting a structure-activity relationship that could be leveraged in drug design . -
Antimycobacterial Activity :
In research focused on compounds targeting non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis, 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol demonstrated moderate inhibitory activity. The study utilized high-throughput screening methods to identify compounds that could inhibit bacterial growth effectively .
Toxicity and Safety Profile
Assessments regarding the toxicity of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol have shown that while it possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. Toxicity assays indicated that concentrations exceeding certain thresholds led to significant cell death in mammalian cell lines .
Comparison with Similar Compounds
Structural Analogues with 2,4-Dichlorophenyl Moieties
The 2,4-dichlorophenyl group is a common feature in agrochemicals and pharmaceuticals. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Comparison
Functional Differences and Implications
Sulfonyl vs. Ketone Groups: The target compound’s ethylsulfonyl group (-SO₂C₂H₅) contrasts with the phenylsulfonyl (-SO₂C₆H₅) and ketone (-CO-) groups in analogs .
Imidazole vs. Alcohol Moieties :
- Imazalil’s imidazole ring confers antifungal activity by inhibiting ergosterol biosynthesis. The target’s alcohol group (-OH) lacks this heterocyclic functionality, suggesting divergent biological targets.
Epoxide Reactivity :
- The epoxide-containing analog may act as an alkylating agent, enabling covalent interactions with biological nucleophiles—a trait absent in the sulfonyl-alcohol target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
